molecular formula C10H8BrNO2 B586419 N-(2-Bromoethyl-d4)phthalimide CAS No. 1009307-39-4

N-(2-Bromoethyl-d4)phthalimide

Cat. No.: B586419
CAS No.: 1009307-39-4
M. Wt: 258.107
InChI Key: CHZXTOCAICMPQR-NZLXMSDQSA-N
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Description

N-(2-Bromoethyl-d4)phthalimide: is a deuterium-labeled derivative of N-(2-Bromoethyl)phthalimide. It is a stable isotope-labeled compound used primarily in research and development, particularly in the fields of proteomics and organic synthesis. The compound has the molecular formula C10H4D4BrNO2 and a molecular weight of 258.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of deuterated solvents and specific catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of N-(2-Bromoethyl-d4)phthalimide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain high purity and yield. The use of automated reactors and continuous monitoring systems is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromoethyl-d4)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products can range from aldehydes to carboxylic acids.

    Reduction Reactions: The primary products are amines.

Scientific Research Applications

Chemistry: N-(2-Bromoethyl-d4)phthalimide is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in mechanistic studies and isotope effect experiments .

Biology: In biological research, the compound is used in the study of metabolic pathways and enzyme mechanisms. Its stable isotope labeling allows for precise tracking and quantification in metabolic studies .

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties. It is also employed in the study of drug metabolism and pharmacodynamics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of polymers and the development of new catalytic processes .

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl-d4)phthalimide involves its ability to act as an electrophile in various chemical reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. The deuterium atoms provide stability and allow for detailed mechanistic studies through techniques like nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Uniqueness: N-(2-Bromoethyl-d4)phthalimide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed mechanistic studies. The presence of deuterium atoms also makes it valuable in isotope effect experiments and in the development of deuterated drugs with improved properties .

Biological Activity

N-(2-Bromoethyl-d4)phthalimide is a derivative of phthalimide that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a bromoethyl substituent on the nitrogen atom of the phthalimide ring. The synthesis typically involves the reaction of phthalimide with bromoethyl derivatives under controlled conditions, often utilizing solvents like DMSO or DMF to facilitate the reaction. The resultant compound can be purified using chromatographic techniques.

2. Biological Activity Overview

The biological activities of phthalimide derivatives, including this compound, have been extensively studied, revealing several pharmacological effects:

  • Antitumor Activity : Phthalimide derivatives have shown promising antitumor properties. For instance, a study reported that various phthalimide esters exhibited cytotoxic effects against human liver (HepG2) and breast cancer (MCF7) cells, with certain compounds demonstrating significant inhibition of cell proliferation . Notably, compounds derived from N-(2-bromoethyl)phthalimide were found to inhibit the vascular endothelial growth factor receptor (VEGFR), suggesting a mechanism for their antitumor activity .
  • Immunomodulatory Effects : Some phthalimide derivatives have been categorized based on their immunosuppressive or immunostimulatory effects. For example, specific compounds showed immunosuppressive properties while others exhibited immunostimulatory activity .
  • Antimicrobial Properties : Phthalimide derivatives have also been evaluated for antimicrobial activity. Research has indicated that certain analogs possess significant antibacterial effects against various pathogens, potentially offering new avenues for antibiotic development .

3.1 Antitumor Activity

A comprehensive study synthesized multiple phthalimide derivatives and assessed their cytotoxicity against different cancer cell lines. The findings highlighted that:

  • Compound 6a was identified as the most potent against MCF7 cells.
  • All tested compounds exhibited non-cytotoxic effects on HepG2 cells.
  • Binding affinity studies indicated that some compounds effectively inhibit VEGFR, which is crucial for tumor angiogenesis .

3.2 Immunomodulatory Effects

Another analysis categorized phthalimide derivatives based on their immunological profiles:

CompoundEffect TypeObservations
5aImmunosuppressiveReduced lymphocyte proliferation in vitro
6cImmunostimulatoryEnhanced cytokine production in immune cells
7dPotent InhibitorHigh binding affinity for VEGFR

These findings suggest that this compound and its analogs can modulate immune responses, which could be beneficial in therapeutic contexts where immune regulation is required .

3.3 Antimicrobial Activity

Recent studies have demonstrated that novel phthalimide derivatives exhibit potent antimicrobial properties:

  • A series of synthesized compounds showed effectiveness against resistant bacterial strains.
  • The presence of hydrophobic groups in the structure enhances membrane permeability, facilitating better interaction with bacterial targets .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Some studies indicate that phthalimide derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Certain compounds trigger apoptotic pathways in malignant cells, leading to programmed cell death.

5.

This compound represents a promising compound with diverse biological activities, particularly in cancer therapy and antimicrobial applications. The ongoing research into its synthesis and mechanisms of action may yield valuable insights into its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-(2-Bromoethyl-d4)phthalimide, and how is isotopic purity ensured?

Basic Research Question
this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with deuterated 1,2-dibromoethane-d4 in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 100°C for 24 hours . Isotopic purity is ensured through:

  • Deuterium Source : Use of high-purity 1,2-dibromoethane-d4 (>98% isotopic enrichment).
  • Purification : Column chromatography or recrystallization to remove non-deuterated byproducts.
  • Validation : Mass spectrometry (MS) to confirm molecular ion peaks (M⁺) consistent with deuterium incorporation, and ²H-NMR to verify absence of protiated contaminants .

Q. What spectroscopic techniques are critical for characterizing this compound, especially regarding deuterium incorporation?

Basic Research Question
Key techniques include:

  • ¹H/²H-NMR : The absence of signals at δ 3.6–3.8 ppm (methylene protons in non-deuterated analogs) confirms deuterium substitution. Residual protiated species are quantified via integration .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~550 cm⁻¹ (C-Br stretch) validate core functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) at m/z 284.04 (calculated for C₁₀H₅D₄BrNO₂) .

Q. How is this compound utilized as an alkylating agent in heterocyclic synthesis?

Basic Research Question
This compound serves as a deuterated alkylating agent in multi-step syntheses. For example:

  • Histamine H₁ Antagonists : Reacts with primary amines (e.g., in imidazo[4,5-b]pyridine derivatives) under basic conditions (K₂CO₃/DMF, 100°C) to introduce deuterated ethyl chains, enabling pharmacokinetic studies .
  • Selenium-Linked Compounds : Used in N₂ atmosphere reactions with PhSe⁻Na⁺ to synthesize deuterated selenoethylphthalimides, critical for crystallography and mechanistic studies .

Q. What role does deuterium substitution play in the reaction kinetics of this compound compared to its non-deuterated counterpart?

Advanced Research Question
Deuterium introduces kinetic isotope effects (KIE) due to stronger C-D bonds:

  • Rate Reduction : Reactions (e.g., SN2 alkylation) exhibit slower kinetics (KIE ≈ 2–3) compared to protiated analogs, as observed in photoredox-catalyzed dehalogenation .
  • Mechanistic Insights : KIE studies using this compound help distinguish between radical-chain and single-electron transfer (SET) pathways in Ru(bpy)₃²⁺-mediated reactions .

Q. How does the isotopic labeling in this compound influence its stability and reactivity under photoredox catalysis conditions?

Advanced Research Question
Deuterium alters stability and reactivity in photoredox systems:

  • Redox Potentials : The deuterated ethyl group slightly shifts reduction potentials (ΔE ≈ 10–20 mV), affecting electron-transfer efficiency in Ru(bpy)₃²⁺-catalyzed reactions .
  • Radical Stability : Deuterated alkyl radicals (generated via SET) exhibit longer lifetimes, enabling trapping experiments to map reaction intermediates .

Q. What strategies are employed to resolve contradictions in reaction yields when using deuterated alkylating agents like this compound in multi-step syntheses?

Advanced Research Question
Yield discrepancies arise from isotopic effects and purification challenges:

  • Optimized Stoichiometry : Increasing equivalents of deuterated reagent (1.5–2.0 eq.) compensates for slower reaction rates .
  • Byproduct Analysis : LC-MS identifies protiated impurities (e.g., from solvent exchange), guiding solvent selection (e.g., anhydrous DMF-d₇) .
  • Computational Modeling : DFT calculations predict KIE magnitudes to refine reaction conditions (temperature, catalyst loading) .

Properties

IUPAC Name

2-(2-bromo-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXTOCAICMPQR-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 1,2-dibromoethane (30 g, 159.57 mmol, 2.95 equiv) in N,N-dimethylformamide (200 mL). This was followed by the addition of potassium phthalimide (10 g, 54.05 mmol, 1.00 equiv) in several batches. The resulting solution was stirred for 24 h at 60° C. The reaction was then quenched by the addition of 500 mL of water. The resulting solution was extracted with 2×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 8 g (57%) of 2-(2-bromoethyl)isoindoline-1,3-dione as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Synthesis routes and methods III

Procedure details

A mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide is warmed until solution is obtained. The reaction mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and washed with water to give N-(2-bromoethyl)phthalimide.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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